molecular formula C16H13FN2O2S2 B2485631 3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034478-20-9

3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2485631
CAS No.: 2034478-20-9
M. Wt: 348.41
InChI Key: MKZAVNXLWCLXGC-UHFFFAOYSA-N
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Description

3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, thiophene, pyridine, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
  • 3-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
  • 3-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Uniqueness

3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The combination of the thiophene and pyridine rings also contributes to its distinct characteristics, making it a valuable compound for various applications .

Properties

IUPAC Name

3-fluoro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S2/c17-13-5-1-6-14(10-13)23(20,21)19-11-12-4-2-8-18-16(12)15-7-3-9-22-15/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZAVNXLWCLXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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